Cas no 869080-62-6 (3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate)

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate
- [3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate
- AKOS002255065
- F1862-0479
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate
- 869080-62-6
-
- インチ: 1S/C23H25NO6/c1-6-24(7-2)23(26)29-16-9-10-17-14(3)21(22(25)30-19(17)13-16)15-8-11-18(27-4)20(12-15)28-5/h8-13H,6-7H2,1-5H3
- InChIKey: ZLTZYMFXVJKLIA-UHFFFAOYSA-N
- SMILES: O1C(C(C2C=CC(=C(C=2)OC)OC)=C(C)C2C=CC(=CC1=2)OC(N(CC)CC)=O)=O
計算された属性
- 精确分子量: 411.16818752g/mol
- 同位素质量: 411.16818752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 30
- 回転可能化学結合数: 7
- 複雑さ: 658
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.3Ų
- XLogP3: 3.9
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1862-0479-2mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-4mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-3mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-20mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-75mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
A2B Chem LLC | BA82691-50mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 50mg |
$504.00 | 2024-04-19 | ||
Life Chemicals | F1862-0479-1mg |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-2μmol |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-5μmol |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1862-0479-10μmol |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate |
869080-62-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate 関連文献
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamateに関する追加情報
Professional Introduction to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate (CAS No. 869080-62-6)
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate, with the CAS number 869080-62-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carbamate derivative belongs to the chromene family, which is well-documented for its diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of 3,4-dimethoxyphenyl and N,N-diethylcarbamate moieties, contribute to its unique chemical properties and make it a valuable candidate for further investigation in medicinal chemistry.
The chromene core of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate is known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities are largely attributed to the ability of chromenes to interact with various biological targets, such as enzymes and receptors. The methoxy groups in the phenyl ring enhance the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Additionally, the carbamate group introduces a polar moiety that can engage in hydrogen bonding interactions, further influencing the compound's pharmacokinetic behavior.
In recent years, there has been growing interest in developing novel chromene derivatives as therapeutic agents. One particularly exciting area of research has been the exploration of chromenes as potential anticancer agents. Studies have shown that certain chromene derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. The compound 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate has been investigated for its ability to modulate these pathways, with promising results in preclinical studies.
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the condensation of resorcinol derivatives with diethyl malonate to form the chromene scaffold. Subsequent functionalization with methyl groups and introduction of the carbamate moiety are critical steps that determine the final structure and properties of the compound. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity in these transformations.
The pharmacological evaluation of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, the compound has shown promise in reducing oxidative stress by scavenging reactive oxygen species (ROS). These effects make it a potential candidate for treating inflammatory diseases and neurodegenerative disorders where oxidative damage plays a significant role.
Another area of investigation has focused on the antimicrobial activity of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate. Studies have shown that this compound can effectively inhibit the growth of various bacterial and fungal strains. The mechanism behind this activity is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways. This finding is particularly relevant in light of the increasing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed.
The potential therapeutic applications of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxyo-H-chromenem-N,N-diethylcarbamate extend beyond its antimicrobial and anti-inflammatory properties. Research has also explored its role in modulating central nervous system (CNS) functions. The compound has been found to interact with neurotransmitter systems such as serotonin and dopamine, suggesting its potential use in treating neurological disorders like depression and anxiety. Furthermore, its ability to cross the blood-brain barrier enhances its feasibility as a CNS-targeting drug.
The development of 3-(3,4-dimethoxyphenyl)-4-methyl-oxy-H-chromenem-N,N-diethylcarbamate into a clinical drug involves several stages, including preclinical testing and clinical trials. Preclinical studies are essential for assessing its safety profile and determining optimal dosing regimens before it can be tested in humans. These studies often involve animal models that mimic human diseases, allowing researchers to evaluate both efficacy and potential side effects.
In conclusion, 3-(3-oxy-H-chromenem-N,N dimethoxy phenylethyl carbamate) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable tool for investigating new therapeutic strategies across multiple disease areas. As research continues to uncover new insights into its mechanisms of action and potential benefits, this compound holds great promise for improving human health outcomes.
869080-62-6 (3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl N,N-diethylcarbamate) Related Products
- 1785674-13-6(6-Cyanobenzo[d]oxazole-2-acrylic acid)
- 163684-51-3(4-(Chloromethyl)-6-methoxy-2H-chromen-2-one)
- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1689540-62-2(αvβ1 integrin-IN-1)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 2172557-95-6(9-(pyrimidin-5-yl)-2,5-dioxa-8-azaspiro3.5nonane)
- 1805089-47-7(3-(Aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-5-carboxylic acid)
- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)
- 2138080-18-7((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)




